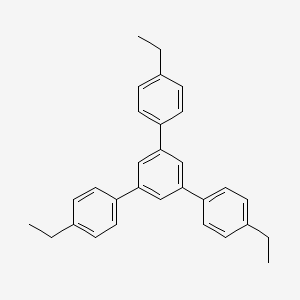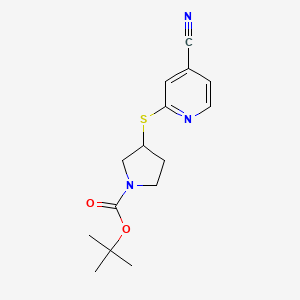![molecular formula C21H30N2O2 B13960242 2-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 1-phenylcyclopentane-1-carboxylate CAS No. 63990-40-9](/img/structure/B13960242.png)
2-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 1-phenylcyclopentane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Methyl-3-[2-(1-phenylcyclopentylcarbonyloxy)ethyl]-3,8-diazabicyclo[321]octane is a complex organic compound that belongs to the class of diazabicyclo compounds This compound is characterized by its unique bicyclic structure, which includes a diazabicyclo[321]octane core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-3-[2-(1-phenylcyclopentylcarbonyloxy)ethyl]-3,8-diazabicyclo[3.2.1]octane typically involves multiple steps, starting from simpler organic molecules. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of this compound . This process often involves the use of organocatalysts to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production methods for this compound are less commonly reported in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of efficient catalysts, would apply to its industrial production.
化学反应分析
Types of Reactions
8-Methyl-3-[2-(1-phenylcyclopentylcarbonyloxy)ethyl]-3,8-diazabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
科学研究应用
8-Methyl-3-[2-(1-phenylcyclopentylcarbonyloxy)ethyl]-3,8-diazabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme interactions and receptor binding.
Industry: Its properties may be exploited in the development of new materials or chemical processes.
作用机制
The mechanism of action of 8-Methyl-3-[2-(1-phenylcyclopentylcarbonyloxy)ethyl]-3,8-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The diazabicyclo[3.2.1]octane core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
Tropane Alkaloids: Compounds like cocaine and atropine share a similar bicyclic structure.
Other Diazabicyclo Compounds: Compounds with similar diazabicyclo cores, such as certain pharmaceuticals and natural products.
Uniqueness
What sets 8-Methyl-3-[2-(1-phenylcyclopentylcarbonyloxy)ethyl]-3,8-diazabicyclo[321]octane apart is its specific substitution pattern and the presence of the phenylcyclopentylcarbonyloxy group
属性
CAS 编号 |
63990-40-9 |
|---|---|
分子式 |
C21H30N2O2 |
分子量 |
342.5 g/mol |
IUPAC 名称 |
2-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 1-phenylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C21H30N2O2/c1-22-18-9-10-19(22)16-23(15-18)13-14-25-20(24)21(11-5-6-12-21)17-7-3-2-4-8-17/h2-4,7-8,18-19H,5-6,9-16H2,1H3 |
InChI 键 |
YBTSMQLFDICCCT-UHFFFAOYSA-N |
规范 SMILES |
CN1C2CCC1CN(C2)CCOC(=O)C3(CCCC3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Methyl (3-methoxyphenyl)[(trimethylsilyl)oxy]acetate](/img/structure/B13960192.png)





![1-(benzo[d]thiazol-2-yl)-N-cyclopentylpiperidine-4-carboxamide](/img/structure/B13960222.png)
![3-Ethoxyfuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13960227.png)


